4-[4-(Propan-2-yl)phenyl]butan-1-amine
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Overview
Description
(4-Isopropylbenzyl)propylamine is an organic compound with the chemical formula C13H21N. It is a derivative of benzylamine, where the benzyl group is substituted with an isopropyl group at the para position and a propylamine group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Isopropylbenzyl)propylamine is typically synthesized through the addition reaction of benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product . The reaction conditions generally involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 40-45°C for the initial reaction and 200-210°C for the dehydration step .
Industrial Production Methods
Industrial production of (4-Isopropylbenzyl)propylamine often involves the hydrogenation of isopropanol with ammonia in the presence of a nickel-aluminum catalyst activated by barium hydroxide. This method yields a mixture of mono- and diisopropylamine, which can be separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
(4-Isopropylbenzyl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
(4-Isopropylbenzyl)propylamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in neurotransmitter pathways and as a precursor to biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (4-Isopropylbenzyl)propylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cumyl alcohol:
Isopropylbenzylamine: A closely related compound with similar applications in organic synthesis.
Uniqueness
(4-Isopropylbenzyl)propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropyl group and a propylamine group makes it a versatile intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C13H21N |
---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
4-(4-propan-2-ylphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21N/c1-11(2)13-8-6-12(7-9-13)5-3-4-10-14/h6-9,11H,3-5,10,14H2,1-2H3 |
InChI Key |
ZONHONWIVLUCIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCCCN |
Origin of Product |
United States |
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